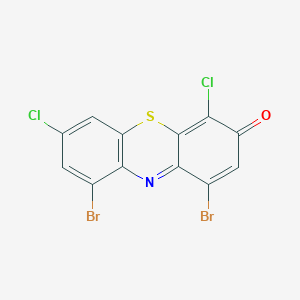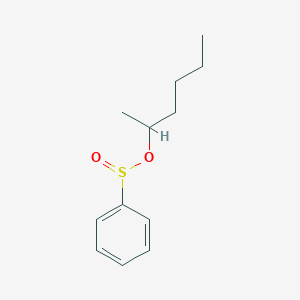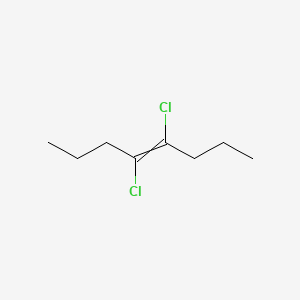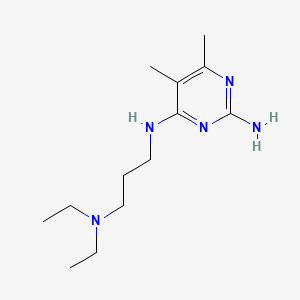
1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one typically involves the following steps:
Preparation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone: This intermediate is prepared from hydroquinone through oxidation using hydrogen peroxide in an alkaline solution.
Condensation with substituted ortho-aminothiophenols: The 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone is then refluxed with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to form the desired phenothiazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, due to the presence of bromine and chlorine atoms.
Common Reagents and Conditions
Oxidation: Molecular oxygen is used as the sole oxidant, and a blue LED lamp serves as the irradiation source.
Substitution: Common reagents include nucleophiles such as amines and thiols, which can replace the bromine or chlorine atoms under appropriate conditions.
Major Products
Oxidation: The major product formed is sulfoxides when this compound is used as a photocatalyst.
Substitution: The major products depend on the nucleophile used in the reaction, resulting in various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one involves its role as a photocatalyst. When exposed to blue LED light, the compound activates molecular oxygen, which then oxidizes sulfides to sulfoxides . This process is highly efficient and selective, making it a valuable tool in green chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-Phenothiazin-3-one: A related compound that also acts as a photocatalyst for the oxidation of sulfides.
2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone: An intermediate in the synthesis of 1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one.
Uniqueness
This compound is unique due to its specific substitution pattern with bromine and chlorine atoms, which enhances its reactivity and selectivity in various chemical reactions. Its ability to act as a photocatalyst under mild conditions further distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
62721-48-6 |
|---|---|
Formule moléculaire |
C12H3Br2Cl2NOS |
Poids moléculaire |
439.9 g/mol |
Nom IUPAC |
1,9-dibromo-4,7-dichlorophenothiazin-3-one |
InChI |
InChI=1S/C12H3Br2Cl2NOS/c13-5-1-4(15)2-8-10(5)17-11-6(14)3-7(18)9(16)12(11)19-8/h1-3H |
Clé InChI |
JNJTXNHSUOBGQX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1SC3=C(C(=O)C=C(C3=N2)Br)Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)


![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)


![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)

![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)



![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
